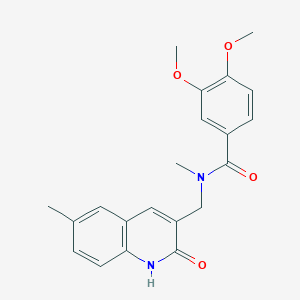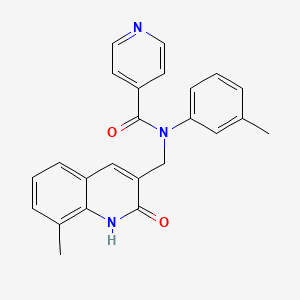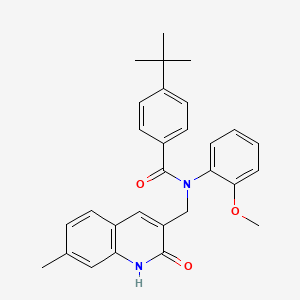
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, also known as HQT-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. This compound has been found to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication, and cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. This compound also possesses anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the major advantages of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is its potent anticancer activity against various cancer cell lines. Moreover, this compound possesses anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of various diseases. However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of information regarding its pharmacokinetic and pharmacodynamic properties, which makes it difficult to determine the optimal dosage and administration route.
未来方向
There are several future directions that can be explored in the field of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide research. One of the major future directions is to investigate the pharmacokinetic and pharmacodynamic properties of this compound to optimize its dosage and administration route. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases can also be explored.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is synthesized through a multistep reaction sequence that involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-amino-3-hydroxyquinoline, followed by the reaction of the resulting product with 2-methoxyaniline and 3,4,5-trimethoxybenzoyl chloride. The final product is obtained through purification and recrystallization.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound also possesses anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines in vitro and in vivo. Moreover, this compound has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3,4,5-trimethoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-32-22-12-8-7-11-21(22)29(16-19-13-17-9-5-6-10-20(17)28-26(19)30)27(31)18-14-23(33-2)25(35-4)24(15-18)34-3/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYLNXKJCPOXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)


